

Spectroscopic Data of 1-Bromo-7-chloroheptane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-7-chloroheptane

CAS No.: 68105-93-1

Cat. No.: B1279589

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This guide provides an in-depth analysis of the spectroscopic signature of **1-Bromo-7-chloroheptane** (CAS No. 68105-93-1), a key bifunctional intermediate in advanced organic synthesis.^{[1][2]} As direct experimental spectra for this compound are not widely available in public databases, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this versatile haloalkane.

Introduction to 1-Bromo-7-chloroheptane

1-Bromo-7-chloroheptane is a linear, seven-carbon aliphatic chain functionalized with a bromine atom at one terminus and a chlorine atom at the other.^[3] Its molecular formula is $C_7H_{14}BrCl$, and it has a molecular weight of approximately 213.54 g/mol.^{[3][4]}

The utility of this compound lies in the differential reactivity of the two carbon-halogen bonds. The carbon-bromine bond is weaker and more susceptible to nucleophilic substitution than the carbon-chlorine bond.^{[1][2]} This allows for selective, stepwise functionalization, making it an invaluable building block for creating complex molecules with precise architectures, particularly

in the pharmaceutical and agrochemical industries.[1] Accurate spectroscopic analysis is therefore paramount to verify its structure and ensure purity before its use in multi-step synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **1-Bromo-7-chloroheptane**. Due to the molecule's asymmetry, all seven carbon atoms and the fourteen protons (grouped by position) are chemically non-equivalent, leading to a well-resolved spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show distinct signals for the protons adjacent to the halogens and overlapping multiplets for the central methylene groups. The chemical shifts are influenced by the electronegativity of the adjacent halogen, causing a downfield shift. Chlorine is more electronegative than bromine, thus protons on the carbon adjacent to chlorine (C-7) are expected to resonate at a lower field than those adjacent to bromine (C-1).

Proton Position	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
H-1 (Br-CH ₂ -)	~ 3.41	Triplet (t)	2H
H-7 (Cl-CH ₂ -)	~ 3.54	Triplet (t)	2H
H-2 & H-6	~ 1.75 - 1.88	Multiplet (m)	4H
H-3, H-4, H-5	~ 1.35 - 1.50	Multiplet (m)	6H

Causality and Interpretation:

- H-1 and H-7 Signals: The protons on C-1 and C-7 are deshielded by the adjacent bromine and chlorine atoms, respectively, shifting their signals downfield from a typical alkane methylene proton (~1.2 ppm).[5] Both signals are expected to be triplets due to spin-spin coupling with the two protons on the adjacent carbons (C-2 and C-6).

- Central Methylene Groups: The protons on carbons C-2 through C-6 are less affected by the halogens and will appear as a series of overlapping multiplets in the more upfield region of the spectrum, typical for a polymethylene chain.[6]

Predicted ^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the chain. The chemical shifts of the terminal carbons are significantly influenced by the attached halogens.

Carbon Position	Predicted Chemical Shift (δ , ppm)
C-1 (-CH ₂ Br)	~ 33-37
C-7 (-CH ₂ Cl)	~ 42-47
C-2 & C-6	~ 32-33
C-3 & C-5	~ 27-29
C-4	~ 25-26

Causality and Interpretation:

- C-1 and C-7 Signals: The carbons directly bonded to the halogens are the most downfield. The higher electronegativity of chlorine compared to bromine causes C-7 to be more deshielded and thus resonate at a lower field (higher ppm value) than C-1.[7]
- Aliphatic Carbons: The remaining five carbons (C-2 through C-6) appear in the typical aliphatic region of the spectrum.[8][9] Their chemical shifts are subtly influenced by their distance from the electron-withdrawing halogen atoms, leading to distinct signals for each.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-7-chloroheptane** is expected to be dominated by absorptions characteristic of a long-chain alkane, with weaker signals corresponding to the carbon-halogen bonds.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H Stretch	2850 - 2960	Strong
CH ₂ Scissoring	~ 1465	Medium
C-Cl Stretch	720 - 725	Medium
C-Br Stretch	515 - 690	Medium

Causality and Interpretation:

- C-H Vibrations: The strong bands in the 2850-2960 cm⁻¹ region are definitive for the C-H stretching of the methylene groups.[10] A medium intensity band around 1465 cm⁻¹ is expected for the CH₂ scissoring (bending) vibration.[10]
- Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations occur in the low-frequency "fingerprint" region of the spectrum.[11][12] The C-Cl stretch is anticipated in the 720-725 cm⁻¹ range, while the C-Br stretch, involving a heavier atom and a weaker bond, appears at a lower frequency, between 515-690 cm⁻¹. [13][14] These bands can be difficult to assign definitively without pure reference spectra.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1-Bromo-7-chloroheptane** will produce a characteristic fragmentation pattern, providing confirmation of the molecular weight and the presence of both bromine and chlorine.

Predicted Mass Spectrum Data

m/z Value	Identity	Key Features
212/214/216	[M] ⁺	Molecular ion cluster
177/179	[M-Cl] ⁺	Loss of chlorine radical
133/135	[M-Br] ⁺	Loss of bromine radical
41, 55, 69...	[C _n H _{2n+1}] ⁺	Alkyl fragments

Causality and Interpretation:

- Molecular Ion (M^+): The molecular ion will appear as a cluster of peaks due to the natural isotopic abundances of chlorine ($^{35}\text{Cl}:$ $^{37}\text{Cl} \approx 3:1$) and bromine ($^{79}\text{Br}:$ $^{81}\text{Br} \approx 1:1$). This will result in three main peaks in the molecular ion region:
 - m/z 212: $[\text{C}_7\text{H}_{14}^{35}\text{Cl}^{79}\text{Br}]^+$
 - m/z 214: $[\text{C}_7\text{H}_{14}^{37}\text{Cl}^{79}\text{Br}]^+$ and $[\text{C}_7\text{H}_{14}^{35}\text{Cl}^{81}\text{Br}]^+$ (highest intensity in the cluster)
 - m/z 216: $[\text{C}_7\text{H}_{14}^{37}\text{Cl}^{81}\text{Br}]^+$
- Primary Fragmentation: The most likely initial fragmentation is the cleavage of the carbon-halogen bonds.[\[15\]](#)
 - Loss of a chlorine radical ($\bullet\text{Cl}$) will yield a fragment ion cluster around m/z 177 and 179.
 - Loss of a bromine radical ($\bullet\text{Br}$) will yield a fragment ion cluster around m/z 133 and 135. Due to the lower bond energy of the C-Br bond, the $[\text{M}-\text{Br}]^+$ fragment may be more abundant than the $[\text{M}-\text{Cl}]^+$ fragment.[\[16\]](#)
- Alkyl Chain Fragmentation: Subsequent fragmentation will involve the cleavage of the seven-carbon chain, producing a series of characteristic alkyl carbocation fragments at m/z 41, 55, 69, etc.[\[17\]](#)

Molecular Structure and Fragmentation Pathway

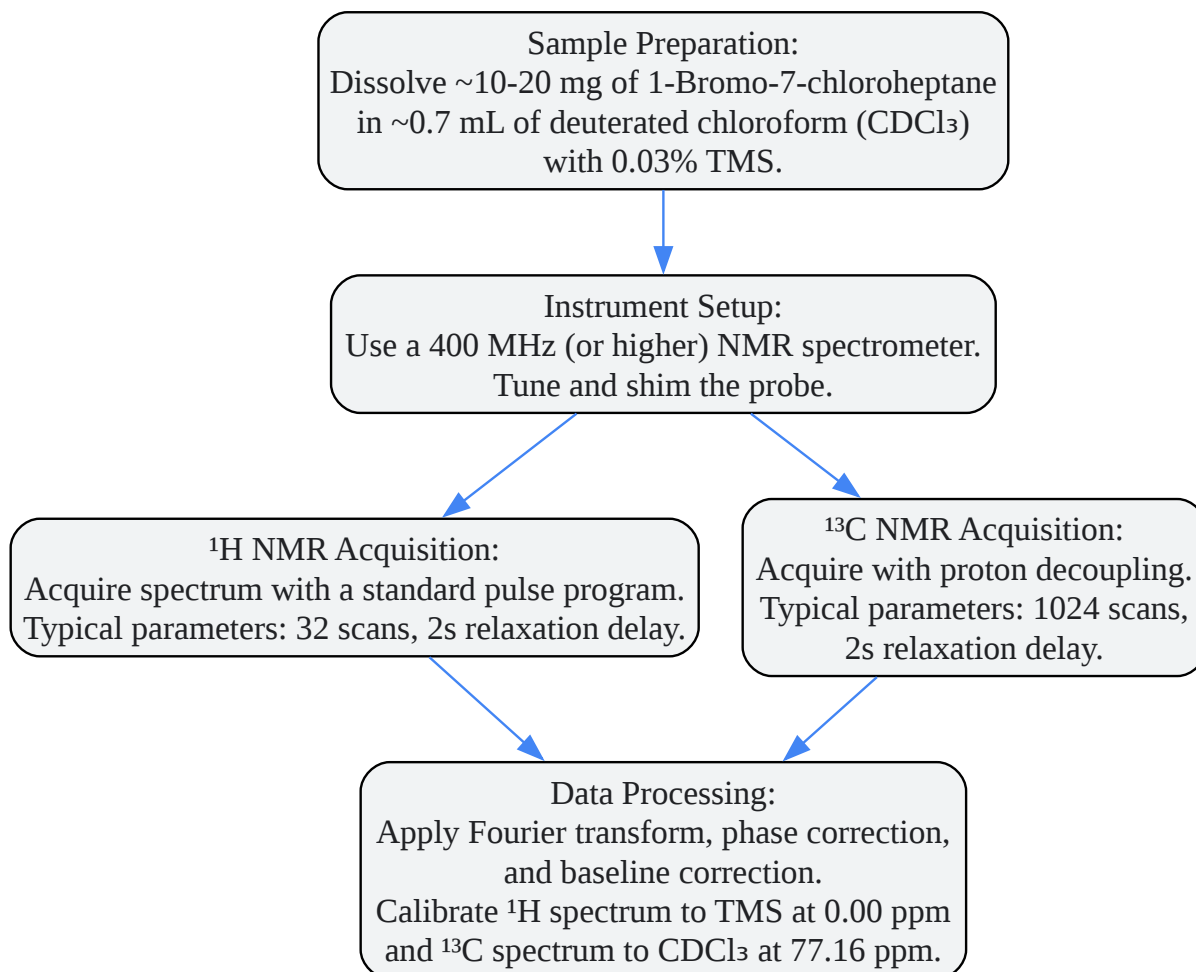
The structure of **1-Bromo-7-chloroheptane** and its primary fragmentation pathways are illustrated below.

Caption: Molecular structure and primary EI-MS fragmentation pathways.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy Acquisition



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Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Acquisition

- Sample Preparation: As **1-Bromo-7-chloroheptane** is a liquid, the neat sample can be analyzed directly.[18]
- Method: Place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
- Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample holder in the instrument and record the sample spectrum.
- Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry Acquisition

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or hexane) into the mass spectrometer via a Gas Chromatography (GC-MS) system for separation and purification, or via direct infusion.
- Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analyzer: Scan a mass range of m/z 35-300 to ensure detection of the molecular ion and relevant fragments.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio to observe the isotopic patterns of the molecular ion and halogen-containing fragments.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of **1-Bromo-7-chloroheptane**. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify this compound, verify its structural integrity, and assess its purity. The provided protocols offer a starting point for the reliable and reproducible acquisition of high-quality spectroscopic data, which is essential for the successful application of this versatile bifunctional reagent in research and development.

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